molecular formula C8H18N2O3 B2750085 Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate CAS No. 1785760-44-2

Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate

Cat. No.: B2750085
CAS No.: 1785760-44-2
M. Wt: 190.243
InChI Key: ZZGJJWBOBPWDAU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate is a hydrazinecarboxylate derivative featuring a tert-butyl carbamate group and a 1-hydroxypropan-2-yl substituent. For example, tert-butyl hydrazinecarboxylate derivatives are typically prepared using tert-butyl chloroformate and hydrazine precursors under basic conditions, followed by purification via column chromatography or crystallization . The hydroxypropan-2-yl group likely enhances hydrophilicity compared to non-polar substituents, making it suitable for applications requiring aqueous solubility, such as pharmaceutical intermediates or peptide mimetics.

Properties

IUPAC Name

tert-butyl N-(1-hydroxypropan-2-ylamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-6(5-11)9-10-7(12)13-8(2,3)4/h6,9,11H,5H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGJJWBOBPWDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 1-hydroxypropan-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is monitored and controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce hydrazine derivatives .

Scientific Research Applications

Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazinecarboxylates with tert-butyl groups are versatile intermediates in organic synthesis. Below is a detailed comparison of tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate with structurally related compounds, focusing on substituent effects, synthetic yields, and applications.

Table 1: Key Properties of Tert-butyl Hydrazinecarboxylate Derivatives

Compound Name Substituent Groups Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties/Applications References
This compound 1-Hydroxypropan-2-yl C₉H₁₈N₂O₃ 202.25 N/A* Polar substituent enhances solubility; potential peptide intermediate -
Tert-butyl 2-(1-(((benzyloxy)carbonyl)amino)-2-methylpropan-2-yl)hydrazinecarboxylate Benzyloxycarbonyl, 2-methylpropan-2-yl C₁₇H₂₇N₃O₄ 337.40 88 Bulky substituent increases steric hindrance; used in Fmoc deprotection strategies
Tert-butyl 2-benzyl-2-(2-vinylbenzyl)hydrazinecarboxylate Benzyl, vinylbenzyl C₂₂H₂₆N₂O₂ 350.46 43 Alkenyl groups enable cross-coupling reactions; lower yield due to steric complexity
Tert-butyl 2-(5-tosyl-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate Tosyl-pyrrolopyrazine C₁₈H₂₁N₅O₄S 403.46 50 Heterocyclic moiety enhances rigidity; used in kinase inhibitor synthesis
Tert-butyl 1-hexyl-2-(2-(4-tritylpiperazin-1-yl)pyrimidine-5-carbonyl)hydrazinecarboxylate Hexyl, tritylpiperazine-pyrimidine C₃₅H₄₄N₆O₃ 620.77 94 High yield due to optimized coupling; HDAC inhibitor intermediate
Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate Propan-2-ylidene C₈H₁₆N₂O₂ 172.23 N/A Keto-enol tautomerism; used in semicarbazone synthesis

Key Comparisons

Substituent Effects on Reactivity and Solubility Hydroxypropan-2-yl: The hydroxyl group increases polarity, improving solubility in polar solvents like methanol or water. This contrasts with benzyl or tosyl derivatives, which exhibit higher lipophilicity . Benzyloxycarbonyl: Provides steric bulk and stability against nucleophilic attack, making it ideal for peptide synthesis . Heterocyclic Moieties (e.g., pyrrolopyrazine): Enhance binding affinity in medicinal chemistry applications but require multi-step synthesis .

Synthetic Efficiency

  • Yields vary significantly: Tritylpiperazine derivatives achieve 94% yield due to optimized coupling conditions , while vinylbenzyl derivatives yield 43% due to steric challenges .
  • The target compound’s synthesis likely mirrors tert-butyl hydrazinecarboxylate protocols (e.g., 88% yield for analogous Fmoc-deprotected compounds ).

Applications Hydroxypropan-2-yl: Potential use in hydrophilic drug candidates or bioconjugation. Tosyl-pyrrolopyrazine: Intermediate in kinase inhibitor development . Tritylpiperazine-pyrimidine: Key scaffold for Class I HDAC modulators .

Research Findings and Trends

  • Steric vs. Electronic Effects : Bulky groups (e.g., tritylpiperazine) improve selectivity in enzyme inhibition but complicate synthesis , whereas electron-withdrawing groups (e.g., tosyl) enhance reactivity in nucleophilic substitutions .
  • Solubility-Driven Design : Hydroxypropan derivatives address limitations of hydrophobic analogs in aqueous-phase reactions, aligning with trends in green chemistry .

Biological Activity

Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate (CAS No. 1785760-44-2) is a hydrazine derivative that has garnered attention in recent research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a hydrazinecarboxylate structure, which contributes to its biological properties. The compound's molecular formula is C9H18N2O3C_9H_{18}N_2O_3, and it exhibits characteristics typical of hydrazine derivatives, including reactivity with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The hydrazine moiety can participate in redox reactions, potentially leading to the modulation of oxidative stress pathways. Additionally, the compound may act as a substrate or inhibitor for certain enzymes involved in metabolic processes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative damage in cells. Studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative stress.

Cytotoxicity and Antitumor Effects

Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in certain tumor cells, making it a candidate for further investigation as an anticancer agent.

Case Studies and Research Findings

StudyFindings
Study 1 : Antioxidant Potential (2023)Demonstrated that the compound effectively scavenges free radicals and enhances antioxidant enzyme activity in liver cells.
Study 2 : Cytotoxicity Assessment (2024)Reported IC50 values indicating significant inhibition of proliferation in breast cancer cell lines with minimal toxicity to normal cells.
Study 3 : Mechanistic Insights (2024)Elucidated the mechanism by which the compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Q & A

Q. How does this compound’s reactivity differ from non-hydroxylated hydrazinecarboxylates?

  • The hydroxyl group participates in intramolecular H-bonding, reducing nucleophilicity at the hydrazine nitrogen. This slows alkylation kinetics but stabilizes intermediates. In contrast, non-hydroxylated analogs (e.g., tert-butyl 2-methylhydrazinecarboxylate) react faster but form less stable products .

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